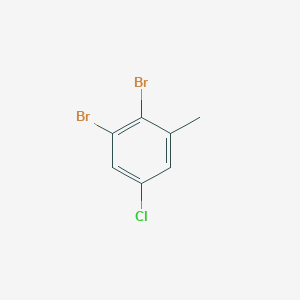

5-Chloro-2,3-dibromotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2,3-dibromotoluene: is an organic compound with the molecular formula C₇H₅Br₂Cl . It is a halogenated derivative of toluene, where the methyl group is substituted with chlorine and bromine atoms. This compound is primarily used in research and development due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dibromotoluene can be achieved through a multi-step process involving the halogenation of toluene derivatives. One common method involves the bromination of 5-chloro-2-methyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to manage the handling and disposal of halogenated compounds.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Chloro-2,3-dibromotoluene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The methyl group in this compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.

Major Products Formed:

Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of less halogenated toluene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chemical Intermediates

5-Chloro-2,3-dibromotoluene serves as a precursor for synthesizing various chemical intermediates. Its bromine substituents allow for further functionalization through nucleophilic substitution reactions. For instance, it can be used to produce haloanthranilic acids, which are important in the synthesis of pharmaceuticals and agrochemicals. The compound can be synthesized through bromination reactions involving starting materials like 3-chlorotoluene, yielding high purity products suitable for further reactions .

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications. It is part of the synthetic pathways leading to new drug candidates. For example, it has been utilized in the synthesis of compounds that exhibit antibacterial properties and may serve as inhibitors against specific bacterial strains . The structural modifications derived from this compound can lead to novel active pharmaceutical ingredients (APIs) that target various diseases.

Agrochemical Development

In agrochemistry, this compound is explored for its potential use in developing herbicides and fungicides. The halogenated structure enhances the biological activity of derivatives formed from this compound, making them effective agents against various pests and diseases affecting crops . Research indicates that derivatives of dibromotoluene can serve as intermediates in synthesizing more complex agrochemical products.

Material Science

The unique properties of this compound also make it a candidate for material science applications. Its halogenated nature contributes to flame retardancy and stability under thermal stress. This makes it suitable for incorporation into polymer matrices where enhanced thermal properties are required .

Case Studies and Research Findings

Several studies highlight the versatility of this compound in synthetic chemistry:

- Case Study on Synthesis : A study demonstrated the efficient synthesis of this compound via bromination processes that yield high purity and significant yields suitable for industrial applications .

- Biological Activity Assessment : Research indicated that compounds derived from this compound exhibited promising antibacterial activity against strains such as Staphylococcus aureus, suggesting potential therapeutic applications .

- Agrochemical Intermediates : Another study focused on using this compound as a precursor for developing new herbicides, demonstrating its efficacy in controlling weed species while being environmentally friendly compared to traditional herbicides .

Wirkmechanismus

The mechanism of action of 5-Chloro-2,3-dibromotoluene is primarily based on its ability to undergo various chemical reactions. The presence of halogen atoms makes it a reactive intermediate in organic synthesis. The compound can participate in electrophilic aromatic substitution, nucleophilic aromatic substitution, and other reactions that involve the aromatic ring and halogen substituents.

Molecular Targets and Pathways: In synthetic chemistry, the molecular targets are typically other organic molecules that react with this compound to form new compounds. The pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds through substitution and coupling reactions.

Vergleich Mit ähnlichen Verbindungen

2,3-Dibromotoluene: Similar structure but lacks the chlorine atom.

5-Chloro-2-bromotoluene: Contains only one bromine atom.

2,3,5-Tribromotoluene: Contains an additional bromine atom compared to 5-Chloro-2,3-dibromotoluene.

Uniqueness: this compound is unique due to the specific positioning of chlorine and bromine atoms on the toluene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other similar compounds may not be as effective.

Biologische Aktivität

5-Chloro-2,3-dibromotoluene (C7H5Br2Cl) is a halogenated aromatic compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula : C7H5Br2Cl

- Molecular Weight : 284.38 g/mol

- Structure : The compound features a toluene ring substituted with two bromine atoms and one chlorine atom, which influences its reactivity and potential biological interactions.

The biological activity of this compound is primarily linked to its ability to undergo various chemical reactions, making it a versatile intermediate in organic synthesis:

- Nucleophilic Substitution : The halogen atoms can be replaced by nucleophiles such as hydroxide or amine groups, allowing for the formation of new compounds.

- Oxidation and Reduction Reactions : The methyl group can be oxidized to form carboxylic acids or aldehydes. It can also be reduced to yield less halogenated derivatives.

Biological Activity and Applications

While this compound itself may not exhibit direct biological activity, its derivatives are studied for potential therapeutic applications. Research indicates that compounds derived from this structure may possess significant bioactivity against various biological targets.

Case Studies

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 2,3-Dibromotoluene | C7H6Br2 | Lacks chlorine; used in similar reactions |

| 5-Chloro-2-bromotoluene | C7H6BrCl | Contains one bromine; lower reactivity |

| 2,3,5-Tribromotoluene | C7H6Br3 | More bromination; potentially higher activity |

Research Findings

Recent studies have emphasized the importance of substituent positioning in determining biological activity. For example, modifications to the aromatic ring can significantly alter the binding affinity and biological efficacy of derived compounds .

Quantitative Structure-Activity Relationship (QSAR)

QSAR models have been developed to predict the biological activity of various halogenated toluenes based on their structural characteristics. These models provide insights into how changes in molecular structure affect biological interactions and efficacy.

Eigenschaften

IUPAC Name |

1,2-dibromo-5-chloro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWBIFUYFXVDHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.